ITO Demonstrates 1.9× Lower Bulk Resistivity Than AZO in Direct Head-to-Head Sputtered-Film Comparison
In a direct comparative study of DC-pulsed magnetron-sputtered thin films for CIGS photovoltaics, ITO films achieved a minimum resistivity of 5.09 × 10⁻⁴ Ω·cm, whereas AZO films deposited under comparable conditions reached only 9.7 × 10⁻⁴ Ω·cm [1]. This represents a 1.9× improvement in bulk conductivity for ITO. Broader literature ranges confirm ITO films can reach 1–5 × 10⁻⁴ Ω·cm, while optimized AZO typically spans 2–8 × 10⁻⁴ Ω·cm . The conductivity advantage directly translates into lower Joule heating and higher current-carrying capacity at equivalent film thickness.
| Evidence Dimension | Bulk electrical resistivity |
|---|---|
| Target Compound Data | 5.09 × 10⁻⁴ Ω·cm (ITO) |
| Comparator Or Baseline | 9.7 × 10⁻⁴ Ω·cm (AZO) |
| Quantified Difference | ITO resistivity is 1.9× lower (better) than AZO |
| Conditions | DC-pulsed magnetron sputtering; thin films for CIGS photovoltaic applications |
Why This Matters
Procurement decisions for high-current or low-voltage optoelectronic devices should prioritize ITO over AZO when minimizing series resistance is critical to device efficiency.
- [1] R. K. K. et al. Optical and electrical studies of transparent conductive AZO and ITO sputtered thin films for CIGS photovoltaics. Physica Status Solidi C, 2014. DOI: 10.1002/pssc.201300710. View Source
